molecular formula C15H13ClN2O4S B596575 N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1254706-36-9

N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B596575
CAS No.: 1254706-36-9
M. Wt: 352.789
InChI Key: BKFQDRMIUAYESW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction efficiency and reduce by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: This compound has a similar aromatic structure but different functional groups.

    4-Chloro-2-(trifluoromethyl)aniline: This compound shares the chlorophenyl group but has different substituents.

Uniqueness

N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-9-7-13-12(18(2)15(19)22-13)8-14(9)23(20,21)17-11-5-3-10(16)4-6-11/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFQDRMIUAYESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=C(C=C3)Cl)N(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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